4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Overview
Description
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- is a chemical compound with the molecular formula C8H4O6S It is a derivative of isobenzofuran, characterized by the presence of sulfonic acid and dioxo groups
Preparation Methods
The synthesis of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the oxidation of indane derivatives using molecular oxygen in subcritical water as a reaction medium . This environmentally benign procedure allows for the efficient production of the compound without the need for catalysts. Industrial production methods may involve similar oxidation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can participate in various biochemical reactions, influencing cellular processes. Its dioxo groups may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
1,3-Dioxo-1,3-dihydro-isobenzofuran-4-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
Benzofuran derivatives: These compounds have a benzofuran core and exhibit a wide range of biological activities.
The uniqueness of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- lies in its specific combination of sulfonic acid and dioxo groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
28181-92-2 |
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Molecular Formula |
C8H4O6S |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,3-dioxo-2-benzofuran-4-sulfonic acid |
InChI |
InChI=1S/C8H4O6S/c9-7-4-2-1-3-5(15(11,12)13)6(4)8(10)14-7/h1-3H,(H,11,12,13) |
InChI Key |
IAZFBDCXIGRJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)OC2=O |
Origin of Product |
United States |
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